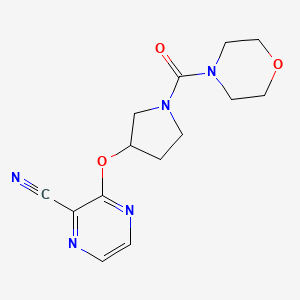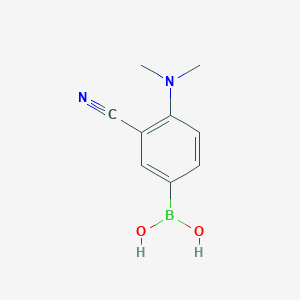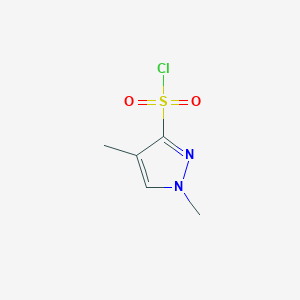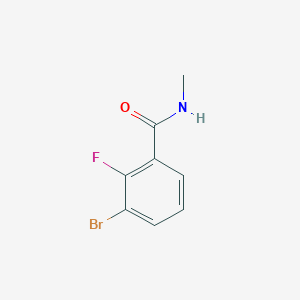
3-((1-(Morpholine-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((1-(Morpholine-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a chemical compound that has gained significant attention from researchers due to its potential use in scientific research. This compound is commonly referred to as MPP and has been found to have several applications in the field of biochemistry and physiology. In
Scientific Research Applications
Drug Discovery and Development
The pyrrolidine ring is a common feature in drug discovery, often used to create new compounds with potential therapeutic effects. The saturated nature of the ring allows for efficient exploration of pharmacophore space due to its sp³-hybridization, contributing to the stereochemistry of the molecule and providing increased three-dimensional coverage . This structural feature can lead to the discovery of novel drug candidates with diverse biological profiles, influenced by the stereogenicity of carbons and the spatial orientation of substituents .
Pharmacology
In pharmacology, the pyrrolidine ring’s ability to adopt different stereoisomers makes it a valuable scaffold for developing enantioselective drugs. These drugs can have different biological profiles and binding modes to proteins, which is crucial for treating diseases with high specificity and reduced side effects .
Medicinal Chemistry
The compound’s morpholine and pyrrolidine components are instrumental in modifying physicochemical parameters to achieve optimal ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) results for drug candidates . This optimization is vital for creating effective and safe pharmaceuticals.
Biological Research
In biological research, the compound can be used to study the role of pyrrolidine derivatives in various biological processes. For example, the pyrrolidine ring’s non-planarity and pseudorotation can influence the binding conformation of molecules to biological targets, which is essential for understanding disease mechanisms and developing targeted therapies .
Chemistry
The compound serves as a versatile chemical intermediate in synthetic chemistry. It can be used to construct complex molecules with pyrrolidine rings, which are prevalent in many natural and synthetic compounds with significant biological activities .
Antidiabetic Drug Development
Specifically, pyrrolidine derivatives have been investigated for their potential as α-amylase inhibitors, which can be a therapeutic target for treating diabetes. By inhibiting α-amylase, these compounds can slow down the digestion and absorption of carbohydrates, leading to a more regulated release of glucose into the bloodstream .
properties
IUPAC Name |
3-[1-(morpholine-4-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c15-9-12-13(17-3-2-16-12)22-11-1-4-19(10-11)14(20)18-5-7-21-8-6-18/h2-3,11H,1,4-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICSUNSKTCQATQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(Morpholine-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3,5-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2930223.png)





![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2930231.png)



![6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]pyrimidine-4-carboxamide](/img/structure/B2930239.png)
![2-(methylsulfanyl)-N-[1-(naphthalen-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2930242.png)
![1',2'-Dihydrospiro[cyclopropane-1,3'-indole]-5'-carbonitrile](/img/structure/B2930243.png)
![N-[8-hydroxy-2,2-dimethyl-6-(2-methylphenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B2930244.png)